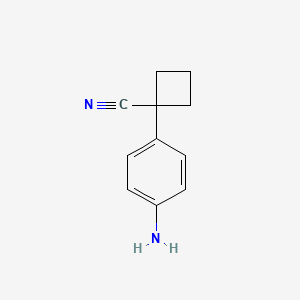
1-(4-Aminophenyl)cyclobutanecarbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives is highlighted in the papers. In the first paper, derivatives of 2-aminocyclobutane-1-carboxylic acid were prepared through enantiodivergent synthetic sequences. The stereoselective synthesis of the free amino acid was achieved and fully characterized for the first time. The paper also describes the synthesis of bis(cyclobutane) beta-dipeptides and the coupling of a cyclobutane residue with a linear amino acid to form beta,beta- and beta,delta-Dimers .
The second paper discusses the synthesis of a boronated cyclobutane derivative, which is a potential agent for Boron Neutron Capture Therapy (BNCT). The synthesis involved the monoalkylation of m-carborane, followed by a 2 + 2 cycloaddition with dichloroketene, reductive dechlorination, and hydantoin formation, leading to the final cyclobutane-containing amino acid .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is known to confer rigidity due to the cyclobutane ring. In the first paper, the NMR structural study and DFT theoretical calculations showed the formation of strong intramolecular hydrogen bonds, resulting in cis-fused [4.2.0]octane structural units. This structure promotes high rigidity in the molecules both in solution and in the gas phase. A cis-trans conformational equilibrium around the carbamate N-C(O) bond was also observed, with the trans form being the major conformer .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cyclobutane derivatives are complex and require precise control over the reaction conditions. The first paper describes stereocontrolled synthetic methodologies for the preparation of cyclobutane-containing peptides. The second paper details a series of reactions including cycloaddition and reductive dechlorination to introduce a boron-containing group into the cyclobutane ring, which is crucial for the compound's potential use in BNCT .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(4-Aminophenyl)cyclobutanecarbonitrile are not directly discussed, the properties of similar cyclobutane derivatives can be inferred. The rigidity of the cyclobutane ring affects the physical properties of these compounds, such as their conformational stability. The presence of functional groups like amino acids and boron clusters can influence the chemical reactivity, solubility, and potential biological activity of these compounds .
Applications De Recherche Scientifique
Synthesis and Characterization
- 1-(4-Aminophenyl)cyclobutanecarbonitrile is used as an important intermediate in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of NVP-BEZ-235 derivatives, a process involving conversion from commercially available 4-nitrobenzaldehyde. This synthesis method has been optimized to achieve a total yield of 65.25% (calculated from malononitrile) (Hou et al., 2016).
Chemical Reactions and Biological Evaluation
- The compound has been studied for its role in various chemical reactions and biological evaluations. For example, 4-Phenyl-3-furoxancarbonitrile has been investigated for its ability to release nitric oxide and its potential biological applications, such as vasodilatory activity and inhibition of platelet aggregation (Medana et al., 1994).
Anti-Proliferative Properties and DNA Binding
- Derivatives of 1-(4-Aminophenyl)cyclobutanecarbonitrile have been synthesized and tested for cytotoxic potencies, demonstrating anti-proliferative properties in cancer cell lines. These compounds have shown effectiveness in inducing cell cycle arrest and apoptosis, as well as binding to DNA, highlighting their potential as chemotherapeutic agents in cancer treatment (Ahagh et al., 2019).
Corrosion Inhibition Properties
- Derivatives of 2-aminobenzene-1,3-dicarbonitriles, which include 1-(4-Aminophenyl)cyclobutanecarbonitrile, have been synthesized and evaluated for their corrosion inhibition properties on mild steel in acidic environments. These studies have found significant inhibition efficiency, demonstrating the compound's potential use in materials science and engineering (Verma et al., 2015).
Development of Novel Anticancer and Antidiabetic Compounds
- Research has also focused on developing novel anticancer and antidiabetic compounds using 1-(4-Aminophenyl)cyclobutanecarbonitrile derivatives. These compounds have shown significant activity against various cancer cell lines and promising results in antidiabetic assays, indicating their potential in pharmacological applications (Flefel et al., 2019).
Propriétés
IUPAC Name |
1-(4-aminophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5H,1,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTJERLCYVJZPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)cyclobutanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)

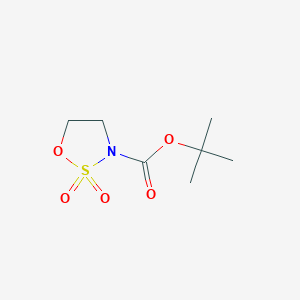
![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)
![Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate](/img/structure/B1323357.png)
![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)
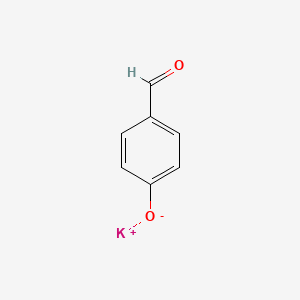
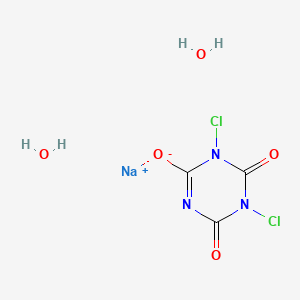
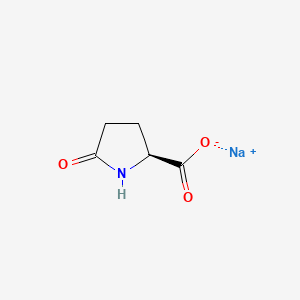
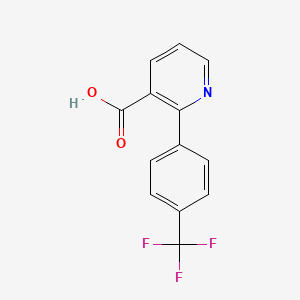
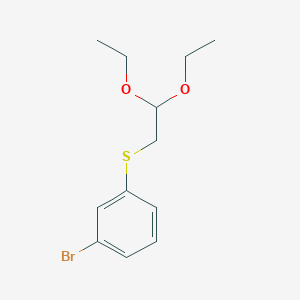
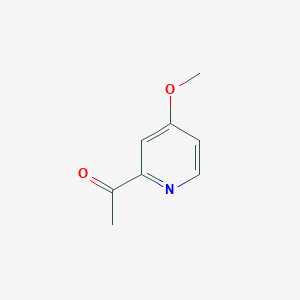
![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)
![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)